(2R,3R)-2-Amino-3-hydroxybutanamide

Chiral Synthesis Process Chemistry Enantiomeric Excess

(2R,3R)-2-Amino-3-hydroxybutanamide, also known as D-allothreoninamide, is a chiral amino acid amide with two stereogenic centers, classified as a β-amino-α-hydroxy amide. It is structurally related to the essential amino acid threonine and serves as a critical chiral intermediate, particularly valued in the synthesis of stereochemically complex active pharmaceutical ingredients (APIs) and specialized peptides.

Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
Cat. No. B12961833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-2-Amino-3-hydroxybutanamide
Molecular FormulaC4H10N2O2
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N)N)O
InChIInChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3-/m1/s1
InChIKeyPZUOEYPTQJILHP-PWNYCUMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3R)-2-Amino-3-hydroxybutanamide: Stereochemical Identity and Procurement Baseline for a Chiral Amino Acid Amide


(2R,3R)-2-Amino-3-hydroxybutanamide, also known as D-allothreoninamide, is a chiral amino acid amide with two stereogenic centers, classified as a β-amino-α-hydroxy amide . It is structurally related to the essential amino acid threonine and serves as a critical chiral intermediate, particularly valued in the synthesis of stereochemically complex active pharmaceutical ingredients (APIs) and specialized peptides . Its procurement is defined by its absolute stereochemistry (2R,3R), which differentiates it from its three other diastereomers and underpins its specific utility in asymmetric synthesis.

Why Generic Substitution Fails for (2R,3R)-2-Amino-3-hydroxybutanamide: Stereochemical Purity as a Critical Quality Attribute


The term '2-amino-3-hydroxybutanamide' encompasses four distinct stereoisomers, each with identical molecular formula (C₄H₁₀N₂O₂) and molecular weight (118.13 g/mol) but profoundly different three-dimensional structures . Simple substitution of (2R,3R)-2-amino-3-hydroxybutanamide with its enantiomer (2S,3S) or diastereomers (2S,3R, L-threoninamide; 2R,3S, D-threoninamide) constitutes a change in chemical identity that leads to divergent behavior in chiral environments, such as enzyme active sites or crystallization processes . In applications like the synthesis of HCV protease inhibitors or DPP-4 inhibitors, the (2R,3R) configuration is not a preference but a structural requirement for the final API's bioactivity, making generic substitution without rigorous control of diastereomeric purity a direct risk to synthetic success and regulatory compliance [1].

Quantitative Evidence Guide for (2R,3R)-2-Amino-3-hydroxybutanamide: Differentiating Performance Data for Scientific Selection


Enantiomeric Purity in Synthesis from Carbohydrate Chiral Pool vs. Racemic Resolution

A key differentiator for (2R,3R)-2-Amino-3-hydroxybutanamide is its accessible enantiomeric purity via stereospecific synthesis from cheap carbohydrate precursors like D-gulonic acid lactone, compared to the racemic resolution of the corresponding amino acid (threonine/allothreonine) . While direct head-to-head purity data comparing all four stereoisomers is scarce in the public domain, the chiron approach inherently yields the (2R,3R) isomer with high optical purity by avoiding racemization-prone steps. The primary comparator, (2S,3R)-threoninamide, is typically attained commercially at ≥95% purity . The synthesis from D-gulonic acid lactone has been documented to produce the target β-amino-α-hydroxy amide scaffolds with high stereospecificity for the (2R,3R) configuration, a key advantage for API intermediate procurement where even minor diastereomeric impurities can cascade into complex purification challenges [1].

Chiral Synthesis Process Chemistry Enantiomeric Excess

Crystallographic and Conformational Preference in Enzyme-Bound Complexes

The (2R,3R) configuration dictates a distinct three-dimensional geometry that is incompatible with systems evolved for the natural (2S,3R)-threonine configuration. Evidence from the Protein Data Bank (PDB) shows that a derivative, N~2~-acetyl-N-prop-2-en-1-yl-D-allothreoninamide, binds to the SARS-CoV-2 main protease (PDB ID: 5RG2) with a specific pose enabled by the (2R,3R) stereochemistry [1]. Analogues with the (2S,3R) configuration, such as those derived from the natural L-threonine scaffold, would present the amide and hydroxyl moieties in inverted orientations, leading to predicted loss of key hydrogen bonds and altered binding kinetics. The fragment screen that identified this hit specifically selected for the D-allothreoninamide scaffold, implicitly discriminating against the natural L-threonine amide diastereomers present in fragment libraries [2].

Structural Biology Drug Design Protease Inhibition

Differential Physicochemical and Solid-State Properties versus (2S,3R)-Threoninamide Hydrochloride

Procuring the free base (2R,3R)-2-amino-3-hydroxybutanamide, rather than the more common hydrochloride salt of its (2S,3R) diastereomer, provides distinct physicochemical advantages for specific reaction conditions . The (2S,3R)-threoninamide hydrochloride (CAS 33209-01-7, MW 154.60 g/mol) is widely available but contains a counterion that must be neutralized for coupling reactions, adding a step and potentially introducing inorganic salts . In contrast, the free base (2R,3R) isomer (MW 118.13 g/mol) is directly compatible with amide coupling reagents. While systematic comparative solid-state data (melting points, solubility) were not found in the searched public domain, the absence of a hydrochloride counterion is a quantifiable difference in molecular weight and atom economy for downstream reactions .

Pre-formulation Salt Selection Material Science

Synthetic Route Enables Integration into Sitagliptin-like DPP-4 Inhibitor Pathways

Patents explicitly disclose (2R,3R)-2-amino-3-hydroxybutanamide as a precursor to 3R-amino substituted butanamide derivatives, a core structural motif in sitagliptin and related DPP-4 inhibitors [1]. The synthetic method described in CN105294479A provides a route with a single-pass yield of 35.6% for a key intermediate (Ia) derived from an enamine precursor, which can be recycled to increase cumulative yield [2]. This contrasts with alternative chiral amine synthons that may require expensive transition-metal catalysts or enzymatic resolution. The (2R,3R) configuration is specifically required for biological activity in this class; the corresponding (2S,3S) or (2R,3S) isomers would lead to inactive or off-target entities, making procurement of the correct isomer a non-negotiable requirement for generic sitagliptin manufacturing [1].

DPP-4 Inhibitors Sitagliptin Synthesis Generic API

High-Value Application Scenarios for Procuring (2R,3R)-2-Amino-3-hydroxybutanamide


Synthesis of Stereo-Defined HCV Protease Inhibitor Intermediates

The US8680294 patent explicitly covers enantio- and stereo-specific syntheses of β-amino-α-hydroxy amides for HCV protease inhibitors [1]. The (2R,3R) configuration is a critical structural element. Procuring this specific isomer is essential for constructing the required pharmacophore, where incorrect stereochemistry at the α-amino or β-hydroxy positions leads to a complete loss of inhibitory activity against the viral protease.

Generic Sitagliptin and DPP-4 Inhibitor Manufacturing Workflow

For generic pharmaceutical production of sitagliptin, the (2R,3R)-2-amino-3-hydroxybutanamide is a gateway intermediate to the 3R-amino substituted butanamide core [2]. The availability of a patent-described synthetic route (CN105294479A) with established yield parameters (35.6% single-pass) allows process R&D teams to benchmark against alternative routes and negotiate procurement based on synthetic utility rather than simple commodity pricing.

Fragment-Based Drug Discovery Targeting Chiral Protease Pockets

The co-crystallization of an N-acetyl-D-allothreoninamide derivative in the active site of SARS-CoV-2 Mpro (PDB: 5RG2) validates the (2R,3R) scaffold for fragment-based screening against proteases [3]. Procurement for screening libraries should specify the D-allo configuration, as the natural L-threonine amide scaffold has been implicitly deselected in such campaigns.

Solid-Phase Peptide Synthesis of D-Allothreonine-Containing Peptides

For synthesis of peptides incorporating a non-natural D-allothreonine residue at the C-terminus, the (2R,3R)-2-amino-3-hydroxybutanamide free base is directly compatible with Fmoc-solid-phase synthesis without the neutralization step required for hydrochloride salts . This streamlines the synthesis of peptide therapeutics or probes containing a C-terminal D-allothreoninamide, a modification often used to enhance metabolic stability.

Quote Request

Request a Quote for (2R,3R)-2-Amino-3-hydroxybutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.